8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one
Description
Properties
CAS No. |
95354-17-9 |
|---|---|
Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
8-(2-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)octan-3-one |
InChI |
InChI=1S/C18H24ClN3O2/c1-18(2,3)17(23)15(22-13-20-12-21-22)9-6-7-11-24-16-10-5-4-8-14(16)19/h4-5,8,10,12-13,15H,6-7,9,11H2,1-3H3 |
InChI Key |
OEOHOTKXLRXCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(CCCCOC1=CC=CC=C1Cl)N2C=NC=N2 |
Origin of Product |
United States |
Biological Activity
The compound 8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 345.81 g/mol
The biological activity of this compound is primarily linked to its interaction with specific biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase , which is crucial for ergosterol biosynthesis in fungi, thus disrupting cell membrane integrity.
Antifungal Activity
Research indicates that compounds with triazole structures exhibit significant antifungal activity. For instance, studies have shown that related triazole derivatives can effectively inhibit the growth of various fungi, including Candida species and Aspergillus species.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against a range of pathogens. Preliminary findings suggest that it may exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. However, its efficacy against Gram-negative bacteria remains less pronounced.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 3.9 µg/ml | Moderate |
| Enterococcus faecium | 31.5 µg/ml | Moderate |
| Escherichia coli | 64 µg/ml | Weak |
| Pseudomonas aeruginosa | >128 µg/ml | No activity |
Case Studies
- In Vitro Studies on Antifungal Activity : A study published in Frontiers in Microbiology highlighted the effectiveness of triazole derivatives against Candida albicans. The compound demonstrated a significant reduction in fungal load when tested in vitro, suggesting a potential therapeutic application in treating fungal infections .
- Antibacterial Efficacy Against ESKAPE Pathogens : A comparative study focused on the antibacterial efficacy of various triazole compounds against ESKAPE pathogens (a group notorious for antibiotic resistance). The results indicated that while some derivatives showed promise, the specific compound exhibited variable potency depending on the bacterial strain tested .
- Cytotoxicity Assessments : Another study evaluated the cytotoxic effects of related triazole compounds on human cancer cell lines. The findings revealed that certain structural modifications could enhance cytotoxicity, indicating that further optimization could lead to more effective anticancer agents .
Scientific Research Applications
Agricultural Applications
Pesticidal Activity
Research indicates that compounds similar to 8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one exhibit insecticidal and fungicidal properties. These compounds can serve as alternatives to conventional pesticides, addressing issues such as pest resistance and environmental impact. For instance:
- Insect Control : Studies have shown that triazole derivatives can effectively control pest populations by disrupting their physiological processes. This is particularly relevant in integrated pest management (IPM) strategies.
- Fungal Pathogen Management : The compound's antifungal properties make it suitable for controlling plant diseases caused by fungi such as Botrytis cinerea, which is prevalent in various crops.
Pharmacological Applications
Antifungal Properties
The triazole moiety is well-known for its antifungal activity. Compounds like this compound have been investigated for their effectiveness against fungal infections in humans and animals.
Case Study: Antifungal Efficacy
A study evaluated the efficacy of several triazole derivatives against Candida species. The results indicated that certain derivatives exhibited significant antifungal activity with lower toxicity profiles compared to traditional antifungals. This highlights the potential of this compound in developing safer antifungal therapies.
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of advanced polymers. These polymers can exhibit enhanced properties such as increased thermal stability and resistance to degradation.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agriculture | Insecticide / Fungicide | Effective against Botrytis cinerea |
| Pharmacology | Antifungal agent | Significant activity against Candida species |
| Material Science | Polymer synthesis | Enhanced thermal stability and degradation resistance |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Triazole-Containing Antifungal Agents
a) Triadimenol and Metabolites
Triadimenol (β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol) and its metabolite 4-(4-chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol share structural similarities with the target compound, particularly the chlorophenoxy and triazole motifs. However, triadimenol’s shorter butanediol backbone and hydroxyl group result in distinct pharmacokinetics, such as faster glucuronidation in plants .
b) Azole Ketones
Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (9) exhibit antifungal activity with MIC values of 4–16 μg/mL against Candida spp. The target compound’s longer alkyl chain may enhance membrane permeability but could reduce solubility compared to ethanone derivatives .
Chlorophenoxy-Triazole Hybrids in Pesticides
The glucoside metabolites of 3-(1H-1,2,4-triazol-1-yl)-alanine derivatives (e.g., glucosides of α-(4-chlorophenyl)-α-[1-(2-hydroxycyclopropyl)ethyl]-1H-1,2,4-triazole-1-ethanol) highlight the role of chlorophenoxy-triazole conjugates in systemic plant protection. These metabolites differ from the target compound by incorporating cyclopropyl and glucoside groups, which influence environmental persistence and bioavailability .
Metabolic and Regulatory Profiles
Triazole-containing pesticides often form glucoside or malonic acid conjugates in plants, as seen in triadimenol’s butanediol metabolite . The target compound’s octanone backbone may favor β-oxidation pathways, leading to distinct residue profiles. Regulatory limits for triadimenol (0.05–5 ppm in crops) provide a benchmark for assessing the target compound’s toxicity .
Preparation Methods
General Synthetic Routes for 1,2,4-Triazoles
- Cyclization of hydrazines and formamide derivatives : A catalyst-free microwave-assisted reaction of hydrazines with formamide can efficiently produce 1,2,4-triazoles with high yields and short reaction times.
- Copper(II)-catalyzed synthesis : Amidines and trialkyl amines react in the presence of copper(II) catalysts and bases like K3PO4 to form 1,3-disubstituted 1,2,4-triazoles.
- Iodine-mediated oxidative cyclization : Isothiocyanates can be converted into 1,2,4-triazoles via iodine-catalyzed oxidative N-S and C-N bond formation, offering an eco-friendly approach.
Substitution on 1,2,4-Triazole
- Arylation and alkylation : The 1-position of 1,2,4-triazole can be selectively alkylated or arylated under reflux with aryl halides using copper oxide catalysts or sodium methoxide bases, enabling the introduction of various substituents.
Construction of the Octan-3-one Backbone with 2,2-Dimethyl Substitution
- The octan-3-one skeleton bearing 2,2-dimethyl groups is typically synthesized via alkylation and ketone formation strategies.
- Starting from suitable precursors such as 2,2-dimethyl-substituted alkyl halides or ketones, chain elongation and functional group transformations are performed to install the ketone at the 3-position and prepare the 4-position for triazole substitution.
Introduction of the 2-Chlorophenoxy Group
- The 2-chlorophenoxy substituent is introduced via nucleophilic aromatic substitution or etherification reactions.
- Typically, 2-chlorophenol or its derivatives are reacted with alkyl halides or epoxides to form the chlorophenoxy ether linkage at the 8-position of the octanone chain.
Coupling of the 1,2,4-Triazole to the Octan-3-one Chain
Use of Oxirane Intermediates
- According to patent US10053436B2, oxirane (epoxide) intermediates of formula II can be prepared from oxo compounds and then reacted with 1H-1,2,4-triazole in the presence of bases such as NaOH or KOH to yield the triazole-substituted products.
- This two-step process involves:
- Step (i): Formation of the oxirane intermediate from the corresponding ketone or aldehyde precursor.
- Step (ii): Nucleophilic ring-opening of the oxirane by 1H-1,2,4-triazole under basic conditions to install the triazole moiety at the 4-position.
Reaction Conditions and Solvents
- Suitable solvents include polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylacetamide (DMAC).
- The reaction mixture is often worked up by solvent evaporation, crystallization from solvents like toluene, methanol, or ethanol, and purification by recrystallization or chromatography.
- The use of seed crystals during crystallization improves product purity and yield.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The oxirane intermediate approach provides a high-yield, scalable route to the target compound with good regioselectivity and functional group tolerance.
- The choice of base and solvent critically affects the reaction efficiency and purity of the final product.
- Crystallization from mixed solvents with seed crystals reduces impurities such as symmetric triazole byproducts to below 2%.
- Alternative methods for triazole synthesis and substitution allow flexibility depending on available starting materials and desired functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
